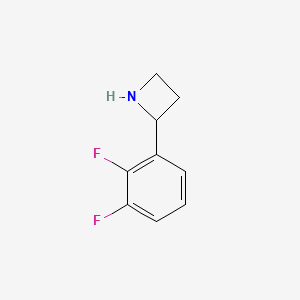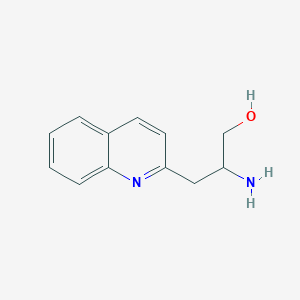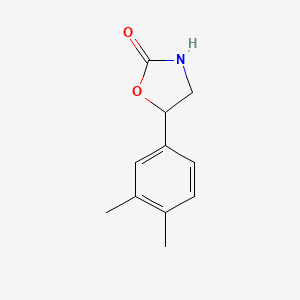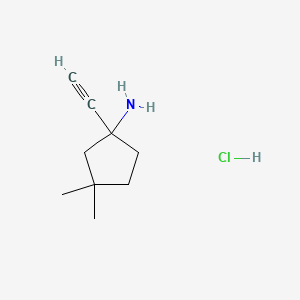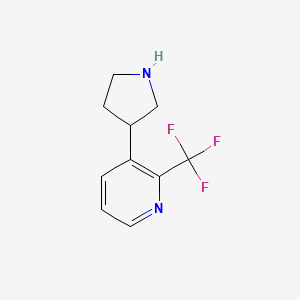![molecular formula C11H12O3 B15322963 2-[(2,3-dihydro-1H-inden-2-yl)oxy]Acetic acid](/img/structure/B15322963.png)
2-[(2,3-dihydro-1H-inden-2-yl)oxy]Acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,3-dihydro-1H-inden-2-yl)oxy]acetic acid typically involves the following steps:
Indene Derivative Formation: The starting material is often an indene derivative, which can be obtained through various methods such as the Diels-Alder reaction or cyclization of appropriate precursors.
Oxygenation: The indene derivative is then subjected to an oxygenation reaction to introduce the hydroxyl group at the desired position. This can be achieved using oxidizing agents such as hydrogen peroxide or metal catalysts.
Esterification: The hydroxyl group is then converted to an ester group by reacting with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(2,3-Dihydro-1H-inden-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or aldehydes.
Substitution: Substitution reactions can replace the acetic acid moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, aldehydes
Substitution Products: Derivatives with different functional groups
Scientific Research Applications
2-[(2,3-Dihydro-1H-inden-2-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have biological activity and can be studied for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: The compound may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-[(2,3-dihydro-1H-inden-2-yl)oxy]acetic acid exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-[(2,3-Dihydro-1H-inden-2-yl)oxy]acetic acid can be compared with other similar compounds, such as:
Indenyl Acetic Acid: Similar structure but with a different substituent on the indene ring.
Indene-2-carboxylic Acid: A related compound with a carboxylic acid group directly attached to the indene ring.
Indene-2-ol: A compound with a hydroxyl group instead of the acetic acid moiety.
Uniqueness: The presence of the acetic acid moiety in this compound distinguishes it from other indenyl compounds, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yloxy)acetic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)7-14-10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-7H2,(H,12,13) |
InChI Key |
HMKXQZLSJVRAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


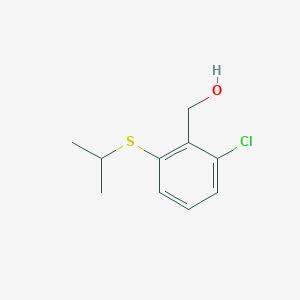
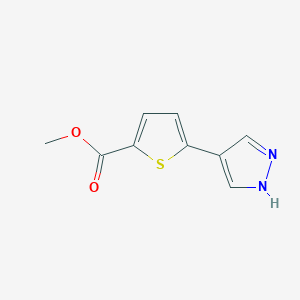
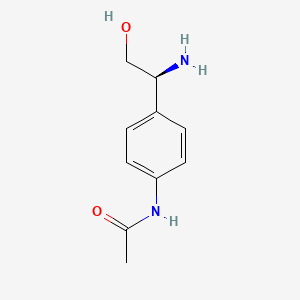
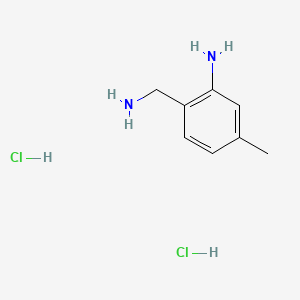
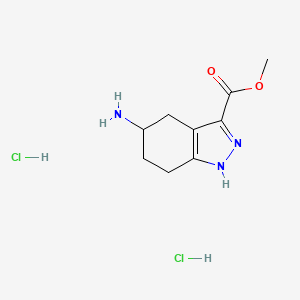
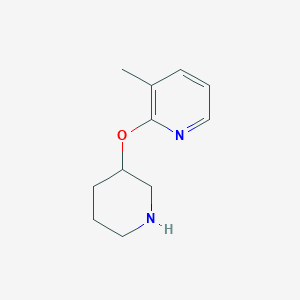
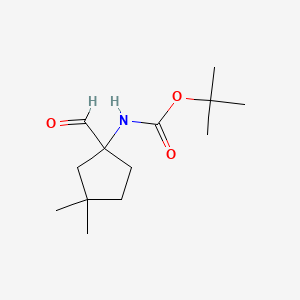
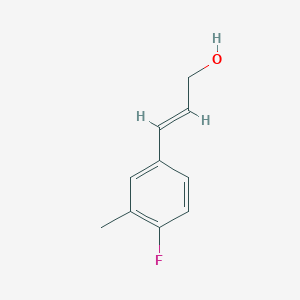
![Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B15322962.png)
